molecular formula C17H14N6S2 B1460131 N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-66-9

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1460131
CAS No.: 1823183-66-9
M. Wt: 366.5 g/mol
InChI Key: QGNWVJPMILLZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a chemical compound developed for research into the mechanisms and treatment of proliferative diseases. It belongs to a novel class of protein kinase inhibitors, with a core structure based on a pyrimidine scaffold substituted with specific thiazole and pyridine groups[a citation:2]. This structural motif is associated with potent biological activity and has been investigated for its role in disrupting critical cell cycle pathways. The primary research application of this compound is as a potent inhibitor of Cyclin-dependent kinases (CDKs) . CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By selectively inhibiting specific CDKs, such as CDK4 and CDK6, this compound can induce cell cycle arrest and demonstrates anti-proliferative effects in preclinical studies. Research indicates that analogous compounds within this chemical class have shown promising activity against acute myeloid leukaemia cell lines, inducing both cell cycle arrest and apoptosis (programmed cell death) . The presence of the thiazole ring is a significant feature, as this heterocycle is known to serve as a bioisostere for other aromatic rings, such as pyrimidine, which can enhance lipophilicity, improve cell permeability, and contribute to favorable bioavailability profiles in research settings . This compound is intended for research use only and is a valuable tool for scientists studying cell cycle dynamics, signal transduction, and oncology drug discovery. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-methyl-N-[4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S2/c1-10-9-24-17(20-10)23-16-19-7-5-13(22-16)14-11(2)21-15(25-14)12-4-3-6-18-8-12/h3-9H,1-2H3,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNWVJPMILLZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Value
Molecular Formula C₁₃H₁₃N₅S₂
Molecular Weight 293.39 g/mol
IUPAC Name This compound
CAS Number 1484434-12-9

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds with thiazole moieties have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

A study conducted by Evren et al. (2019) evaluated novel thiazole derivatives against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The compound demonstrated strong selectivity with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. In a recent study, compounds similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The results indicated that these compounds could serve as potential candidates for treating resistant bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The thiazole ring is known to enhance the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Structure–Activity Relationship (SAR)

The presence of the methyl groups on the thiazole rings appears to enhance the biological activity by increasing the electron density, which may improve binding affinity to target proteins. For example, in studies involving structural analogs, modifications in the thiazole and pyridine rings significantly influenced the anticancer and antimicrobial activities .

Case Studies

  • Antitumor Activity
    • A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. One compound exhibited an IC50 of less than 10 µM against Caco-2 colon cancer cells, highlighting the potential of thiazole-containing compounds in cancer therapy .
  • Antimicrobial Efficacy
    • In a comparative study of various thiazole derivatives against drug-resistant strains of bacteria, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like ciprofloxacin .

Scientific Research Applications

Structural Features

The structure includes two thiazole rings and a pyrimidine moiety, which contribute to its biological activity. The presence of multiple nitrogen atoms and sulfur in the structure enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of thiazole and pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Neurological Applications

There is emerging evidence that thiazole-containing compounds may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting their use as therapeutic agents in inflammatory diseases such as arthritis .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole-pyrimidine derivatives for anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity. Further mechanistic studies revealed that it inhibited the phosphorylation of critical signaling pathways involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (C15H13N3OS)
  • Structure : Contains a thiazol-2-amine core with a pyridin-3-yl group and a 4-methoxyphenyl substituent.
  • Key Differences : Lacks the pyrimidine core and dual thiazole rings present in the target compound.
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
  • Structure : Features a pyrazole-thiazole hybrid with a 4-methylphenyl group.
  • The methylphenyl group may sterically hinder interactions with flat binding pockets compared to the pyridinyl group in the target .
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
  • Structure: Shares a pyrimidin-2-amine core with a thiazole substituent but includes a 2-methylphenylamino group.
  • Key Differences: The bulky phenylamino substituent likely reduces solubility compared to the target’s pyridinyl-thiazole moiety. This could impact bioavailability .

Substituent Effects on Activity

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Contains a pyridin-3-yl group but uses a pyrazole core instead of pyrimidine.
  • However, the absence of a thiazole ring may limit interactions with sulfur-binding enzyme residues .
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
  • Structure : Includes a sulfonyl group and chloro substituent on the thiazole ring.
  • Key Differences : The sulfonyl group enhances electrophilicity, which may improve covalent binding to targets but increase toxicity risks. The chloro substituent adds steric bulk absent in the target compound .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Solubility (Predicted)
Target Compound ~413 g/mol Dual thiazole, pyridinyl 3.2 Low (lipophilic)
N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 283 g/mol Methoxyphenyl, pyridinyl 2.8 Moderate
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 365 g/mol Sulfonyl, chloro 3.5 Very low
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine 191 g/mol Methyl-thiazole 1.9 High

*LogP values estimated using fragment-based methods.

Preparation Methods

Thiazole Derivatives

  • 5-Acetylthiazole derivatives are prepared via cyclization of thiourea derivatives with α-haloketones or β-ketoesters, typically under reflux conditions.
  • 1-Methylthiourea reacts with ethyl 2-chloro-3-oxobutanoate in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further modified by masking the amino group as a tert-butoxycarbonate to prevent side reactions.
  • Enaminone intermediates are then generated from these masked thiazoles and used in subsequent cyclization reactions to build the pyrimidine ring.

Pyrimidin-2-amine Derivatives

  • Pyrimidin-2-amines are synthesized through condensation of appropriate guanidines with β-dicarbonyl compounds or enaminones.
  • Microwave irradiation can be employed to facilitate cyclization, improving yields and reducing reaction times.
  • Substituted pyrimidin-2-amines bearing pyridin-3-yl groups are prepared to serve as coupling partners in the final step.

Palladium-Catalyzed Coupling

  • The key step involves the palladium-catalyzed cross-coupling of pyrimidin-2-amine derivatives with brominated thiazole intermediates.
  • Typical conditions include Pd catalysts (e.g., Pd(PPh3)4), bases such as cesium carbonate, and solvents like DMF or dioxane, heated under inert atmosphere.
  • This method enables the formation of the C–N bond linking the pyrimidine and thiazole moieties, yielding the target compound or close analogs.

Representative Synthetic Procedures and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Thiazole formation 1-Methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine, reflux Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
2 Amino group masking tert-Butoxycarbonylation tert-Butoxycarbonate-protected thiazole
3 Enaminone formation Alkylation with cyanomethanide Enaminone intermediate
4 Pyrimidine ring cyclization Reaction with phenylguanidines, microwave irradiation Substituted pyrimidin-2-amine derivatives
5 Palladium-catalyzed coupling Pd catalyst, base (Cs2CO3), solvent (DMF), inert atmosphere, heat Coupled product linking pyrimidine and thiazole

Detailed Research Findings

  • Yield and Purity: Typical yields for the palladium-catalyzed coupling step range from moderate to high (50–80%), with purification by silica gel chromatography or recrystallization to achieve high purity.
  • Byproducts: Side reactions can include formation of disubstituted thioureas or over-alkylated products, which require careful control of stoichiometry and reaction conditions.
  • Characterization: Products are characterized by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm the structure.
  • Alternative Methods: Curtius rearrangement and other amine functional group transformations have been reported for related compounds but are less common for this specific structure.

Notes on Scale-Up and Practical Considerations

  • The palladium-catalyzed coupling is scalable but requires rigorous exclusion of moisture and air to prevent catalyst deactivation.
  • Protection of amino groups during intermediate steps is critical to avoid side reactions and improve overall yield.
  • Microwave-assisted cyclization offers time efficiency and improved yields compared to conventional heating.

Summary Table of Preparation Steps

Synthetic Stage Key Reagents/Conditions Notes
Thiazole intermediate synthesis 1-Methylthiourea, α-haloketones, pyridine Amino masking as tert-butoxycarbonate
Enaminone formation Cyanomethanide alkylation Intermediate for pyrimidine synthesis
Pyrimidine amine synthesis Phenylguanidines, microwave irradiation Cyclization to form pyrimidine ring
Palladium-catalyzed coupling Pd catalyst, base, DMF, inert atmosphere Forms final C–N linked compound
Purification Silica gel chromatography, recrystallization Ensures high purity for biological testing

This comprehensive preparation method, integrating classical heterocyclic synthesis with modern coupling techniques, provides an efficient pathway to synthesize N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine with good yields and purity suitable for further biological evaluation.

Q & A

Basic: What synthetic strategies are commonly employed to prepare thiazole-pyrimidine hybrids like this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediate thiazole and pyrimidine moieties. For example:

  • Coupling Reactions : Use of Cs₂CO₃ as a base and CuBr as a catalyst to facilitate cross-coupling between iodopyrazole derivatives and cyclopropanamine, as demonstrated in the synthesis of similar pyrimidine-amine analogs .
  • Purification : Column chromatography with solvent gradients (e.g., EtOAc/hexane) is critical for isolating pure products .
  • Yield Optimization : Adjusting reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to amine) improves efficiency .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For instance, pyridyl protons typically appear as doublets near δ 8.8 ppm, while methyl groups on thiazole resonate at δ 2.5–2.7 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for a related analog) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., pyrimidine-amine derivatives in and ) to identify unexpected shifts caused by tautomerism or solvation.
  • Purity Checks : Use HPLC to rule out impurities. For example, a purity drop below 95% may indicate unreacted starting materials .
  • Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .

Advanced: What strategies optimize reaction yields in thiazole-pyrimidine hybrid synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps. For example, CuBr improved yields in cyclopropane-amine coupling .
  • Solvent Selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, while DMF aids in amidation reactions .
  • Temperature Control : Gradual heating (e.g., 35°C to 80°C) minimizes side reactions in multi-step syntheses .

Advanced: How are structural modifications used to enhance bioactivity in analogs?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to modulate electron density and binding affinity .
  • Heterocycle Replacement : Replace thiazole with triazole (e.g., as in ) to alter π-π stacking interactions with target proteins.
  • SAR Studies : Compare IC₅₀ values of analogs with varying methyl/pyridyl substitutions to identify critical pharmacophores .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with EtOAc/hexane (10–50% gradient) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Melting points (e.g., 104–107°C) confirm consistency .
  • Acid-Base Extraction : Wash organic layers with dilute HCl to remove unreacted amines .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • logP Optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the pyrimidine ring to enhance solubility, as seen in .
  • Metabolic Stability : Replace metabolically labile methyl groups with deuterated analogs to prolong half-life .
  • Prodrug Approaches : Conjugate with amino acids (e.g., valine) to improve bioavailability, as demonstrated in peptidomimetic analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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